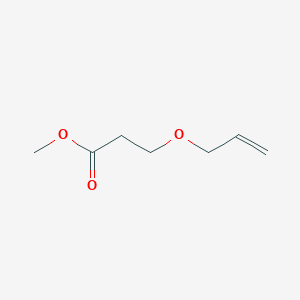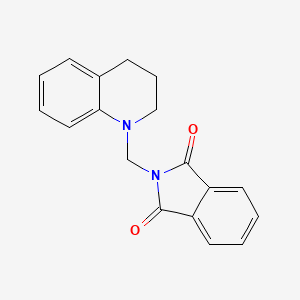
N-((1,2,3,4-Tetrahydro-1-quinolyl)methyl)phthalimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1,2,3,4-Tetrahydro-1-chinolyl)methyl)phthalimid ist eine organische Verbindung mit der Summenformel C18H16N2O2. Es ist ein Derivat von Phthalimid und Tetrahydrochinolin und vereint die strukturellen Merkmale beider Verbindungen.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-((1,2,3,4-Tetrahydro-1-chinolyl)methyl)phthalimid beinhaltet typischerweise die Reaktion von Phthalimid mit einem Tetrahydrochinolin-Derivat. Eine übliche Methode ist die Reaktion von Phthalimid mit 1,2,3,4-Tetrahydrochinolin in Gegenwart einer geeigneten Base wie Kaliumcarbonat unter Rückflussbedingungen. Die Reaktion verläuft über die Bildung eines Zwischenprodukts, das dann eine Cyclisierung zum gewünschten Produkt durchläuft .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung sind in der Literatur nicht gut dokumentiert. Der allgemeine Ansatz würde die Skalierung der Laborsynthesemethoden, die Optimierung der Reaktionsbedingungen und die Sicherstellung der Reinheit des Endprodukts durch verschiedene Reinigungstechniken wie Umkristallisation oder Chromatographie beinhalten.
Chemische Reaktionsanalyse
Reaktionstypen
N-((1,2,3,4-Tetrahydro-1-chinolyl)methyl)phthalimid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Chinolinderivate zu bilden.
Reduktion: Reduktionsreaktionen können die Phthalimid-Einheit in Phthalsäurederivate umwandeln.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere am Phthalimid-Stickstoff.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.
Substitution: Nucleophile wie Amine oder Alkoxide können in Substitutionsreaktionen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation Chinolinderivate ergeben, während die Reduktion Phthalsäurederivate erzeugen kann.
Wissenschaftliche Forschungsanwendungen
N-((1,2,3,4-Tetrahydro-1-chinolyl)methyl)phthalimid hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Zwischenprodukt bei der Synthese verschiedener heterocyclischer Verbindungen verwendet.
Medizin: Es wird geforscht, um sein Potenzial als Therapeutikum, insbesondere bei der Behandlung von neurologischen Erkrankungen, zu untersuchen.
Industrie: Es kann bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Polymeren und Beschichtungen verwendet werden
Wirkmechanismus
Der Wirkmechanismus von N-((1,2,3,4-Tetrahydro-1-chinolyl)methyl)phthalimid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann an verschiedene Enzyme und Rezeptoren binden und deren Aktivität modulieren. Beispielsweise kann es bestimmte Enzyme hemmen, die an Stoffwechselwegen beteiligt sind, oder mit Rezeptoren im Nervensystem interagieren und die Neurotransmission beeinflussen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,2,3,4-Tetrahydro-1-quinolyl)methyl)phthalimide typically involves the reaction of phthalimide with a tetrahydroquinoline derivative. One common method is to react phthalimide with 1,2,3,4-tetrahydroquinoline in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-((1,2,3,4-Tetrahydro-1-quinolyl)methyl)phthalimide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the phthalimide moiety to phthalic acid derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phthalimide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce phthalic acid derivatives.
Wissenschaftliche Forschungsanwendungen
N-((1,2,3,4-Tetrahydro-1-quinolyl)methyl)phthalimide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of N-((1,2,3,4-Tetrahydro-1-quinolyl)methyl)phthalimide involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors in the nervous system, affecting neurotransmission .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1,2,3,4-Tetrahydrochinolin: Ein Vorläufer bei der Synthese von N-((1,2,3,4-Tetrahydro-1-chinolyl)methyl)phthalimid.
Phthalimid: Die Stammverbindung, von der N-((1,2,3,4-Tetrahydro-1-chinolyl)methyl)phthalimid abgeleitet ist.
Chinolinderivate: Verbindungen mit ähnlichen strukturellen Merkmalen und potenziellen biologischen Aktivitäten.
Einzigartigkeit
N-((1,2,3,4-Tetrahydro-1-chinolyl)methyl)phthalimid ist aufgrund seiner kombinierten strukturellen Merkmale von Phthalimid und Tetrahydrochinolin einzigartig. Diese Kombination verleiht spezifische chemische und biologische Eigenschaften, was es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen macht .
Eigenschaften
Molekularformel |
C18H16N2O2 |
|---|---|
Molekulargewicht |
292.3 g/mol |
IUPAC-Name |
2-(3,4-dihydro-2H-quinolin-1-ylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C18H16N2O2/c21-17-14-8-2-3-9-15(14)18(22)20(17)12-19-11-5-7-13-6-1-4-10-16(13)19/h1-4,6,8-10H,5,7,11-12H2 |
InChI-Schlüssel |
FLWIQTKVBFFNJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2N(C1)CN3C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Amino-4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid](/img/structure/B12116603.png)
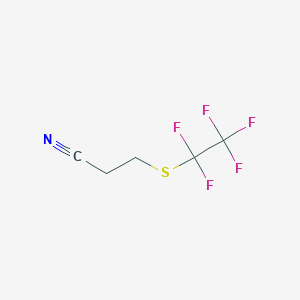


![ethyl (2Z)-5-[4-(acetyloxy)phenyl]-2-(4-tert-butylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12116635.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)propanamide](/img/structure/B12116638.png)
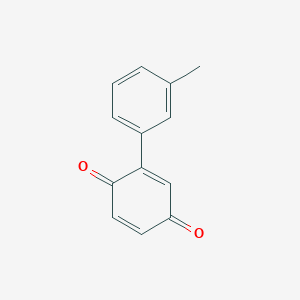
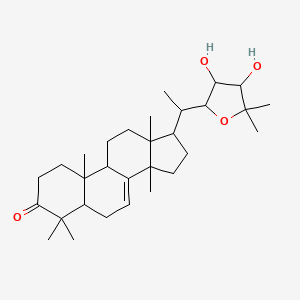
![3-(4-Ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B12116665.png)
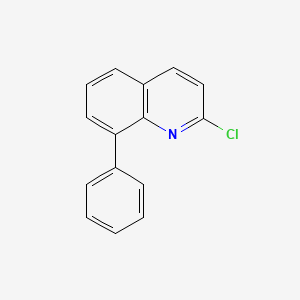
![2,4-Dichloro-3-methyl-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B12116684.png)

